8-Methoxy-8H-isothiazolo[5,4-b]indole
Description
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-methoxy-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3 |
InChI Key |
MCKJZUFMGOTAKT-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C3=C1SN=C3 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated [3 + 2] Annulation Approach
A notable method involves the base-mediated [3 + 2] annulation of indoline-2-thione derivatives with activated alkenes such as Morita–Baylis–Hillman or Rauhut–Currier adducts. This approach has been demonstrated to be effective for synthesizing fused heterocycles with high regioselectivity and under mild conditions.
-
- Indoline-2-thione is deprotonated at the C-3 position by a mild base such as potassium acetate.
- The resulting anion undergoes Michael addition to an activated nitroalkene or related electrophile.
- Subsequent intramolecular cyclization occurs via a 5-exo-trig pathway.
- Final aromatization is achieved by air oxidation to yield the fused isothiazoloindole structure.
-
- Potassium acetate (KOAc) was found to be the optimal base for the reaction, giving yields up to 75% after prolonged stirring at room temperature.
- Other inorganic bases such as potassium carbonate, cesium carbonate, and sodium hydroxide led to formation of dihydro intermediates rather than the aromatized product.
- Organic bases like triethylamine also favored dihydro intermediates.
- Solvent screening indicated tetrahydrofuran and methanol as suitable media for the reaction.
| Entry | Base | Solvent | Temperature | Time (days) | Yield (%) | Product Type |
|---|---|---|---|---|---|---|
| 1 | KOAc | Methanol | Room Temp | 4 | 75 | Aromatized fused product |
| 2 | K2CO3 | Methanol | Room Temp | <1 | 58 | Dihydro intermediate |
| 3 | Cs2CO3 | Methanol | Room Temp | <1 | 27 | Dihydro intermediate |
| 4 | NaOH | Methanol | Room Temp | <1 | 62 | Dihydro intermediate |
| 5 | Et3N | Methanol | Room Temp | <1 | 62 | Dihydro intermediate |
(Table adapted from research findings on thienoindole analogs, relevant to isothiazoloindole synthesis).
Michael Addition and Intramolecular Cyclization
Another key step in the synthesis involves Michael addition of the indoline-2-thione anion to electrophilic alkenes, followed by intramolecular thio-Mannich-type cyclization:
- The nucleophilic sulfur and nitrogen atoms participate in ring closure forming the isothiazole fused ring.
- Elimination of small molecules such as nitrous acid and water occurs to facilitate aromatization.
- This method allows incorporation of various functional groups depending on the electrophilic partner used.
Oxidative Aromatization
The dihydro intermediates formed in the initial cyclization steps require oxidation to yield the fully aromatic isothiazoloindole:
- Air oxidation under mild conditions is generally sufficient.
- Alternative oxidants may be employed depending on substrate sensitivity.
Characterization and Analytical Data
The synthesized this compound and related compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Chemical shifts reported relative to tetramethylsilane.
- Mass spectrometry for molecular weight confirmation.
- Chromatographic purification (silica gel column chromatography using petroleum ether/ethyl acetate mixtures).
- Melting point and elemental analysis for purity assessment.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Indoline-2-thione derivatives, activated alkenes |
| Base | Potassium acetate preferred |
| Solvent | Methanol, tetrahydrofuran |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 1 to 4 days |
| Yield | Up to 75% |
| Key Steps | Deprotonation, Michael addition, cyclization, oxidation |
| Purification | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .
Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "8-Methoxy-8H-isothiazolo[5,4-b]indole":
Antimicrobial Agents:
- Isothiazolo[5,4-b]quinolines and related compounds show antimicrobial activity and may be useful as anti-infective agents .
- These compounds can be potent and selective inhibitors of bacterial DNA synthesis and bacterial replication .
- They can be used to treat or prevent microbial infections in eukaryotes, including animals, by administering an effective amount of the compound .
- The compounds are effective against bacterial infections, such as those caused by E. coli, Staphylococcus, and Salmonella, as well as protozoal infections like Chlamydia .
- These compounds may be administered alone or in combination with other therapeutic agents like antibacterials, antifungals, antivirals, or beta-lactamase inhibitors .
Other relevant information:
- The compound this compound has the CID number 85760249 .
- Other compounds like Spirobibenzopyrans have shown anticancer activity .
- Thieno[2,3-b]indoles can be synthesized through a base-mediated [3 + 2]-annulation of indoline-2-thione .
- AAK1 and GAK inhibitors, while not the same compound, have shown potential for combating viral infections like Dengue .
Mechanism of Action
The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .
Comparison with Similar Compounds
Key structural distinctions :
- Substituent positioning : Methoxy groups at the 8-position (as in 8-Methoxy-8H-isothiazolo[5,4-b]indole) vs. pyrimidine ring substitutions.
- Pharmacological outcomes : Pyrimido-indoles with bulky side chains (e.g., piperazine) show enhanced receptor selectivity, while simpler analogs prioritize synthetic accessibility .
Dihydropyrrolo[3,4-b]indole Derivatives
Dihydropyrrolo[3,4-b]indoles, such as 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one, are bioactive scaffolds with applications as mGluR1 antagonists, cannabinoid receptor agonists, and osteoporosis therapeutics . These compounds differ from this compound by replacing the isothiazole ring with a pyrrolidine moiety. The photochemical synthesis of these derivatives via diradical trapping underscores their versatility in drug discovery .
Benzoimidazo-Thiazine Derivatives
3-(9H-Carbazol-9-yl)-5H-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine (CzBBIT) represents a structurally complex analog with a fused benzoimidazole-thiazine system. While its synthesis involves CuI-catalyzed coupling (yield: 42%), its pharmacological profile remains uncharacterized in the provided evidence . Compared to this compound, CzBBIT’s larger aromatic system may influence electronic properties and binding interactions.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Receptor Selectivity: Pyrimido[5,4-b]indoles demonstrate that substituent bulkiness (e.g., piperazine chains) enhances α1-adrenoceptor binding, whereas simpler analogs prioritize molecular weight reduction for pharmacokinetic optimization .
- Synthetic Accessibility: Copper-catalyzed methods (e.g., CzBBIT synthesis) are prevalent for fused heterocycles, but photochemical routes offer novel pathways for dihydropyrrolo-indoles .
- Therapeutic Potential: While this compound’s bioactivity is underexplored, its structural relatives highlight indole-based scaffolds as versatile platforms for CNS and metabolic disease drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
